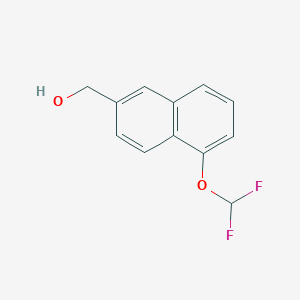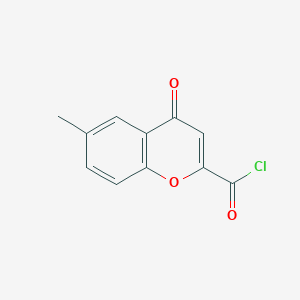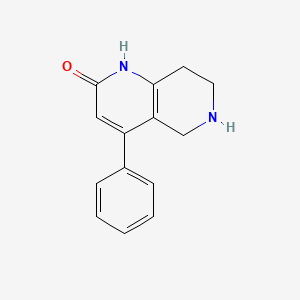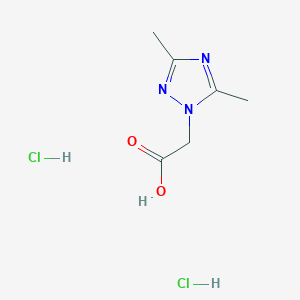
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One reported method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring .
Aplicaciones Científicas De Investigación
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Similar structure but with one less methyl group.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Contains a terephthalic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is unique due to the presence of two methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H11Cl2N3O2 |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-4-7-5(2)9(8-4)3-6(10)11;;/h3H2,1-2H3,(H,10,11);2*1H |
Clave InChI |
XMCAEIWSNQYSDT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C)CC(=O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)
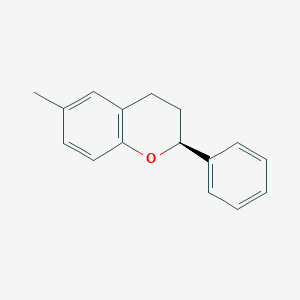
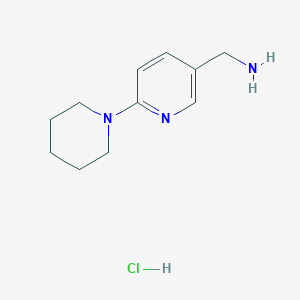


![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)


![ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11880742.png)

